2-((3-chlorobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole
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Overview
Description
2-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-5-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenylmethylsulfanyl group and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-methyl-5-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation, alkylation, and acylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are used under basic or acidic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroimidazole Derivatives: From reduction reactions.
Various Substituted Imidazoles: From substitution reactions.
Scientific Research Applications
2-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-5-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-methyl-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Imidazole Derivatives: Compounds such as 1-methyl-2-phenylimidazole and 2-phenyl-1H-imidazole share structural similarities.
Thioethers: Compounds like 3-chlorophenylmethyl sulfide and benzyl sulfide have similar sulfur-containing groups.
Uniqueness: 2-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-5-phenyl-1H-imidazole is unique due to the combination of its imidazole ring and the 3-chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15ClN2S |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1-methyl-5-phenylimidazole |
InChI |
InChI=1S/C17H15ClN2S/c1-20-16(14-7-3-2-4-8-14)11-19-17(20)21-12-13-6-5-9-15(18)10-13/h2-11H,12H2,1H3 |
InChI Key |
NQRSZIIPHHHAKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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